molecular formula C21H18BrN5O2S B12463762 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12463762
M. Wt: 484.4 g/mol
InChI Key: MAUINMUIXHVFRP-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a thiazole ring, a pyrazolone core, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromophenyl group. The pyrazolone core is then synthesized and coupled with the thiazole derivative. The final step involves the diazotization and coupling with the ethoxyphenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis . Its anticancer effects may involve the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C21H18BrN5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-ethoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H18BrN5O2S/c1-3-29-17-10-8-16(9-11-17)24-25-19-13(2)26-27(20(19)28)21-23-18(12-30-21)14-4-6-15(22)7-5-14/h4-12,26H,3H2,1-2H3

InChI Key

MAUINMUIXHVFRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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